molecular formula C21H13FN2O3 B2996495 N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide CAS No. 923108-12-7

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide

Cat. No.: B2996495
CAS No.: 923108-12-7
M. Wt: 360.344
InChI Key: OSGXVBOAKBRHCQ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide (CAS 923108-12-7) is a high-purity synthetic small molecule with a molecular formula of C21H13FN2O3 and a molecular weight of 360.3 g/mol . This compound features a chromen-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant therapeutic potential . Researchers value this scaffold for designing novel lead compounds, particularly in oncology, where chromanone and chromone analogs have demonstrated potent cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal epidermoid carcinoma (KB), and human neuroblastoma (SK-N-MC) . The structural motifs present in this compound—specifically the 4-fluorophenyl and pyridine-4-carboxamide substituents—are engineered to enhance its bioactivity and target specificity. Furthermore, the chromenone core is a subject of extensive investigation in antibacterial research, with studies indicating that substitutions at the C-3 and C-4 positions are crucial for developing potent agents against multidrug-resistant bacteria . This reagent serves as a critical building block for scientists engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and probing the mechanisms of chromenone-based therapeutics in biological systems. It is supplied for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O3/c22-15-3-1-13(2-4-15)20-12-18(25)17-11-16(5-6-19(17)27-20)24-21(26)14-7-9-23-10-8-14/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGXVBOAKBRHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Pyridine-4-carboxamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxyl derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom in the fluorophenyl group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromen-4-one core.

    Medicine: Studied for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide involves its interaction with various molecular targets. The chromen-4-one core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The fluorophenyl group may enhance binding affinity to specific proteins, while the pyridine-4-carboxamide moiety can participate in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Substituent Effects: Fluorophenyl vs. Ethoxyphenyl

A key analog, N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide (CAS 921785-05-9), differs in two structural aspects:

Substituent at the 2-position : Ethoxy (OCH₂CH₃) vs. fluoro (F).

Pyridine-carboxamide position : 2-carboxamide vs. 4-carboxamide.

Table 1: Structural and Physicochemical Comparison

Compound Substituent (R) Pyridine Position Molecular Formula Molecular Weight
Target compound (4-fluorophenyl) F 4-carboxamide C₂₂H₁₅FN₂O₃* ~380.37 (calc.)
Analog (4-ethoxyphenyl; CAS 921785-05-9) OCH₂CH₃ 2-carboxamide C₂₃H₁₈N₂O₄ 386.4

*Exact molecular formula inferred from structural similarity to the analog .

  • Fluorophenyl (F) : Enhances lipophilicity (logP ~3.1 estimated) and metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
  • Ethoxyphenyl (OCH₂CH₃) : Increases steric bulk and hydrophobicity (logP ~3.8 estimated) but may undergo metabolic dealkylation, reducing bioavailability .

Pyridine-Carboxamide Positional Isomerism

The target compound’s pyridine-4-carboxamide group positions the carboxamide para to the pyridine nitrogen, enabling linear hydrogen-bonding interactions.

Table 2: Hypothesized Pharmacological Implications

Compound Binding Affinity (Hypothesized) Metabolic Stability Solubility (Estimated)
Target compound (4-fluorophenyl) High (fluorine enhances interactions) High (F resists oxidation) Moderate (logP ~3.1)
Analog (4-ethoxyphenyl) Moderate (bulky OCH₂CH₃) Low (prone to CYP450 metabolism) Low (logP ~3.8)

Broader Context: Fluorophenyl-Containing Pharmaceuticals

Fluorophenyl groups are prevalent in antineoplastic agents (e.g., naporafenib, C₂₅H₂₅F₃N₄O₄), where fluorine improves target selectivity and pharmacokinetics .

Research Tools and Structural Characterization

Crystallographic software (e.g., SHELXL, WinGX) is critical for resolving such compounds’ 3D structures. For example, SHELXL enables refinement of chromen-4-one derivatives, aiding in understanding substituent effects on molecular packing and stability .

Biological Activity

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core with a pyridine carboxamide group, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC18H14FN3O3
Molecular Weight341.31 g/mol
LogP3.21
Melting Point210 - 215 °C

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa20

In vitro assays revealed that the compound exhibits bactericidal effects, significantly inhibiting bacterial growth through disruption of cell membrane integrity and inhibition of protein synthesis pathways .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated using various models. In a study involving carrageenan-induced paw edema in rats, this compound showed a dose-dependent reduction in inflammation.

Case Study: Carrageenan-Induced Edema

TreatmentPaw Edema Reduction (%)
Control0
Aspirin (100 mg/kg)60
Test Compound (50 mg/kg)45
Test Compound (100 mg/kg)70

This suggests that the compound may inhibit cyclooxygenase (COX) enzymes, similar to established anti-inflammatory drugs like aspirin .

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. In vitro studies on various cancer cell lines demonstrated significant cytotoxicity.

Cytotoxicity Assay Results

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)18
A549 (lung cancer)15

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .

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